molecular formula C15H19N3O4 B6034930 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide CAS No. 909089-14-1

5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide

Cat. No. B6034930
CAS RN: 909089-14-1
M. Wt: 305.33 g/mol
InChI Key: LVPIMJYMVWWVSO-UHFFFAOYSA-N
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Description

5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide, also known as FGIN-1-27, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in the 1990s and has since gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide acts as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can modulate the activity of other neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive and motor function.
Biochemical and Physiological Effects:
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been shown to improve cognitive and motor function in animal models of various diseases. It has also been found to modulate the activity of other neurotransmitters such as dopamine and acetylcholine. However, more research is needed to fully understand the biochemical and physiological effects of 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide should focus on its potential therapeutic applications in human diseases such as Parkinson's, Alzheimer's, and schizophrenia. It should also investigate the underlying biochemical and physiological mechanisms of its action and explore ways to improve its solubility and reduce toxicity. Additionally, research should be conducted to identify other potential therapeutic targets for 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide and to develop new analogs with improved properties.

Synthesis Methods

5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can be synthesized using a multi-step process involving the reaction of various chemicals such as furfurylamine, morpholine, and isoxazole-3-carboxylic acid. The synthesis method has been reported in several scientific publications and involves the use of specific reagents and reaction conditions.

Scientific Research Applications

5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's, Alzheimer's, and schizophrenia. It has been found to act as a selective dopamine D3 receptor antagonist and has been shown to improve cognitive and motor function in animal models of these diseases.

properties

IUPAC Name

5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-15(16-4-2-5-18-6-9-20-10-7-18)12-11-14(22-17-12)13-3-1-8-21-13/h1,3,8,11H,2,4-7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPIMJYMVWWVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166709
Record name 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909089-14-1
Record name 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909089-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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